1,1-Difluoropropane-2-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-difluoropropane-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClF2O2S/c1-2(3(5)6)9(4,7)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWOMFOPWKSZJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955554-83-2 | |
| Record name | 1,1-difluoropropane-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,1 Difluoropropane 2 Sulfonyl Chloride
Established Approaches for Alkanesulfonyl Chloride Synthesis
Traditional methods for the synthesis of alkanesulfonyl chlorides have long been the bedrock of organosulfur chemistry. These approaches, primarily involving oxidative chlorosulfonation and the conversion of thiols, offer robust and well-understood pathways to this important class of compounds.
Oxidative Chlorosulfonation of Precursors
Oxidative chlorosulfonation is a prominent method for the synthesis of sulfonyl chlorides. This process involves the simultaneous oxidation of a sulfur-containing starting material and the introduction of a chlorine atom to the sulfur center. A variety of precursors can be utilized in this one-pot reaction.
For the synthesis of 1,1-Difluoropropane-2-sulfonyl chloride, a logical precursor would be an S-alkyl isothiourea salt derived from 2-bromo-1,1-difluoropropane. The synthesis of structurally diverse sulfonyl chlorides has been achieved in good yields from S-alkylisothiourea salts, which are readily prepared from alkyl halides and thiourea (B124793). organic-chemistry.org The oxidative chlorosulfonation of these salts can be mediated by reagents such as N-chlorosuccinimide (NCS). organic-chemistry.org A clean and economically viable synthesis of alkanesulfonyl chlorides has also been reported using bleach (sodium hypochlorite) as the oxidant. organic-chemistry.org Another effective reagent for this transformation is sodium chlorite (B76162) (NaClO2). organic-chemistry.org
The general reaction scheme can be envisioned as follows:
Reaction of 2-bromo-1,1-difluoropropane with thiourea to form the corresponding S-(1,1-difluoropropan-2-yl)isothiouronium bromide.
Oxidative chlorosulfonation of the isothiourea salt using an appropriate reagent system (e.g., NCS, bleach, or NaClO2) to yield this compound.
| Precursor Type | Oxidizing/Chlorinating Agent | Key Advantages |
| S-Alkyl Isothiourea Salts | N-Chlorosuccinimide (NCS) | Good yields, readily available reagents |
| S-Alkyl Isothiourea Salts | Sodium Hypochlorite (Bleach) | Economical, environmentally friendly |
| S-Alkyl Isothiourea Salts | Sodium Chlorite (NaClO2) | Convenient, safe, environmentally benign |
| Thiols, Disulfides, Thioacetates | Sodium Chlorite (NaClO2) | Applicable to a range of sulfur precursors |
Conversion from Thiols and Related Sulfur Compounds
The direct conversion of thiols and their derivatives into sulfonyl chlorides is a cornerstone of sulfonyl chloride synthesis. This approach typically involves an oxidative chlorination process. A highly efficient method for this conversion utilizes a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.orgorganic-chemistry.org This system facilitates the direct transformation of aromatic, heterocyclic, and aliphatic thiols into their corresponding sulfonyl chlorides with high purity and in excellent yields, often within very short reaction times at room temperature. organic-chemistry.org
In the context of this compound, the corresponding thiol, 1,1-difluoropropane-2-thiol, would serve as the starting material. The reaction mechanism is believed to involve the intermediate formation of disulfides, which are then oxidized and chlorinated. organic-chemistry.org The advantages of this methodology include its cost-effectiveness, environmentally friendly nature (with water being a major byproduct), and rapid reaction kinetics. organic-chemistry.orgresearchgate.net
Alternative reagents for the oxidative chlorination of thiols include N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid. organic-chemistry.org This method provides a smooth conversion of various thiol derivatives to sulfonyl chlorides in good yields. organic-chemistry.org
| Starting Material | Reagent System | Noteworthy Features |
| Thiols | Hydrogen Peroxide (H₂O₂) / Thionyl Chloride (SOCl₂) | High reactivity, excellent yields, rapid reaction times |
| Thiols | N-Chlorosuccinimide (NCS) / Dilute HCl | Smooth conversion, good yields |
| Thiols and Disulfides | Zirconium Tetrachloride / H₂O₂ | High purity of products, mild conditions |
| Thiols and Disulfides | Nitrate (B79036) Salt / Chlorotrimethylsilane | Mild and efficient, high yields |
Advanced and Emerging Synthetic Techniques for Sulfonyl Chlorides
Recent advancements in synthetic organic chemistry have introduced novel and more sophisticated methods for the preparation of sulfonyl chlorides. These emerging techniques often offer advantages in terms of safety, efficiency, and substrate scope.
Utilization of Sulfur Dioxide Surrogates in Alkane Functionalization
Gaseous sulfur dioxide (SO₂) is a fundamental building block in the synthesis of sulfonyl compounds, but its hazardous nature poses significant handling challenges. ox.ac.uk To circumvent this, stable and solid sulfur dioxide surrogates have been developed. One such surrogate is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). organic-chemistry.orgox.ac.uk This bench-stable solid can be used in reactions with Grignard reagents to form sulfinates, which can then be converted in situ to sulfonamides or potentially oxidized to sulfonyl chlorides. organic-chemistry.org
For the synthesis of this compound, a possible route would involve the preparation of the corresponding Grignard reagent, 1,1-difluoropropan-2-ylmagnesium bromide, followed by its reaction with a sulfur dioxide surrogate like DABSO. The resulting sulfinate could then be chlorinated to afford the desired sulfonyl chloride. Inorganic sulfites, such as potassium metabisulfite, are also gaining attention as inexpensive and readily available SO₂ surrogates in sulfonylation reactions. rsc.orgresearchgate.net These approaches are attractive due to the abundance and low cost of the sulfite (B76179) reagents. rsc.orgresearchgate.net
Electrochemical Synthesis Pathways Relevant to Sulfonyl Chloride Formation
Electrochemical methods represent a green and increasingly popular approach in modern organic synthesis. These techniques can often be performed under mild, catalyst-free, and oxidant-free conditions. While direct electrochemical synthesis of this compound is not specifically reported, related transformations have been developed for sulfonyl fluorides and sulfonamides, which share common intermediates with sulfonyl chlorides.
For instance, an electrochemical oxidative coupling of thiols with potassium fluoride (B91410) has been developed for the synthesis of sulfonyl fluorides. nih.govacs.org This method is environmentally benign and avoids the use of additional oxidants. nih.gov By substituting the fluoride source with a chloride source, it is conceivable that a similar electrochemical approach could be adapted for the synthesis of sulfonyl chlorides from the corresponding thiols.
Furthermore, the electrochemical synthesis of sulfonyl fluorides from sulfonyl hydrazides has been reported. rsc.org Given that sulfonyl hydrazides can be readily converted to sulfonyl chlorides using reagents like NCS, nih.gov an electrochemical step could potentially be integrated into a synthetic sequence for preparing the target molecule.
Mechanochemical Approaches for Sulfonyl Chloride Construction
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is an emerging field in sustainable chemistry. This solvent-free approach can lead to shorter reaction times, reduced waste, and access to different reaction pathways compared to traditional solution-based methods. kuleuven.be
The synthesis of sulfonyl fluorides has been successfully demonstrated under solvent-free mechanochemical conditions using a mixer mill. kuleuven.beyoutube.com In this method, stable sulfur(VI) imidazoles are reacted with potassium bifluoride to produce sulfonyl fluorides in good to excellent yields. kuleuven.be This suggests that mechanochemical activation could be a viable strategy for related transformations to produce sulfonyl chlorides, potentially by using a suitable chloride source in place of the fluoride reagent. The development of mechanochemical methods for sulfonyl chloride synthesis is still in its early stages but holds promise for more environmentally friendly and efficient synthetic routes.
Strategies for Introducing the Geminal Difluoropropane Moiety
The creation of the 1,1-difluoropropane (B3041945) scaffold is a critical first step. This can be achieved through various fluorination techniques or by assembling the molecule from pre-fluorinated building blocks.
One viable route to a precursor for this compound is through the stereoselective fluorination of a suitable three-carbon substrate. A logical starting point would be a derivative of 2-propanone. For instance, the fluorination of an enol or enolate of a protected 2-propanone derivative can introduce the geminal difluoro group at the C1 position.
Recent advancements in asymmetric fluorination can provide enantiomerically enriched α-fluoro ketones, which could potentially be converted to the desired 1,1-difluoro structure. nih.gov Catalytic enantioselective fluorination of β-ketoesters and related compounds has been achieved using transition metal catalysts with chiral ligands. nih.govacs.org For example, palladium and nickel catalysts have been shown to be effective in the enantioselective fluorination of oxindoles and other substrates. nih.gov
A hypothetical, yet plausible, approach could involve the asymmetric fluorination of a suitable 2-propanone derivative to introduce the first fluorine atom stereoselectively. Subsequent fluorination would then yield the geminal difluoro moiety. The regioselectivity of these reactions is generally high, targeting the activated α-position of the carbonyl group.
An alternative to direct fluorination is the use of pre-fluorinated building blocks. A key synthon for this approach would be 1,1-difluoro-2-propanol. This alcohol can be prepared and then elaborated to the target sulfonyl chloride. The synthesis of 1,1-difluoro-2-propanol itself is achievable through various methods, including the reduction of 1,1-difluoroacetone (B1306852).
Another strategy involves the use of difluorinated synthons in carbon-carbon bond-forming reactions. For example, difluoroacetaldehyde (B14019234) ethyl hemiacetal can react with certain nucleophiles in the presence of a promoter like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to form difluoromethyl carbinols. mdpi.com While not directly yielding a propane (B168953) skeleton, this illustrates the principle of using difluorinated building blocks.
Directed Synthesis of this compound
Once a suitable 1,1-difluoropropane precursor with a functional group at the C2 position is obtained, the next stage is the directed synthesis of the sulfonyl chloride. A logical precursor is 1,1-difluoropropane-2-thiol.
A common and effective method for converting a secondary alcohol, such as 1,1-difluoro-2-propanol, to a thiol is through a Mitsunobu reaction with thioacetic acid, followed by hydrolysis of the resulting thioester. This reaction typically proceeds with inversion of configuration at the stereocenter, which is a crucial consideration for enantioselective synthesis. google.com
With 1,1-difluoropropane-2-thiol in hand, the final step is its conversion to this compound. This transformation is an oxidative chlorination. Several reagents are highly effective for this purpose. A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) is a potent reagent system for the direct and rapid conversion of thiols to sulfonyl chlorides under mild conditions. organic-chemistry.orgnih.govresearchgate.net Other effective reagents for the oxidative chlorination of thiols include N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid, and a mixture of a nitrate salt and chlorotrimethylsilane. organic-chemistry.org
| Step | Reaction | Key Optimization Parameters | Potential Reagents |
|---|---|---|---|
| 1 | Formation of 1,1-difluoro-2-propanol | Temperature, reducing agent, solvent | Reduction of 1,1-difluoroacetone with NaBH₄ |
| 2 | Conversion of alcohol to thiol | Reagents stoichiometry, temperature, reaction time | Triphenylphosphine, DIAD, Thioacetic acid |
| 3 | Oxidative chlorination of thiol | Oxidant/chlorinating agent ratio, solvent, temperature | H₂O₂/SOCl₂, NCS/HCl, DCDMH |
For the oxidative chlorination of the thiol, a study by Bahrami et al. demonstrated that a 1:3 molar ratio of thiol to H₂O₂ in the presence of 1 mmol of SOCl₂ can lead to yields of up to 97% in as little as one minute at room temperature. organic-chemistry.org The reaction is also chemoselective, tolerating other functional groups. organic-chemistry.org
The synthesis of enantiomerically pure derivatives of this compound would require the introduction of chirality at the C2 position. This can be achieved in several ways.
One approach is the enantioselective reduction of 1,1-difluoroacetone to produce chiral 1,1-difluoro-2-propanol. This can be accomplished using chiral reducing agents or through enzymatic reduction.
Alternatively, an iodoarene-catalyzed enantioselective synthesis of β,β-difluoroalkyl halides has been reported. This method involves the oxidative rearrangement of α-bromostyrenes using a chiral iodoarene catalyst, HF-pyridine as the fluoride source, and m-CPBA as the oxidant, affording enantioenriched gem-difluorinated products. nih.gov While this specific example does not directly produce the desired propane structure, the principle of using chiral catalysts to induce enantioselectivity in the formation of difluorinated compounds is highly relevant. nih.govnih.govacs.org
If a racemic mixture of 1,1-difluoro-2-propanol is used as the starting material, chiral resolution could be employed to separate the enantiomers before proceeding with the synthesis.
The conversion of a chiral secondary alcohol to the corresponding thiol via the Mitsunobu reaction with thioacetic acid is known to proceed with inversion of stereochemistry. google.com This stereospecificity is crucial for transferring the chirality from the alcohol precursor to the final sulfonyl chloride product.
Reactivity and Transformational Chemistry of 1,1 Difluoropropane 2 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Center
The sulfur atom in 1,1-difluoropropane-2-sulfonyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the conversion of the sulfonyl chloride into other important functional groups, such as sulfonyl fluorides, sulfonamides, and sulfonyl esters. The mechanism of these reactions is generally considered to be a bimolecular nucleophilic substitution (SN2-type) at the sulfur atom. nih.govresearchgate.net
Interconversion to 1,1-Difluoropropane-2-sulfonyl fluoride (B91410)
One of the most common methods for this transformation involves the reaction of the sulfonyl chloride with a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). ccspublishing.org.cnrsc.orgorganic-chemistry.orgacs.org The reaction is often carried out in a biphasic system of water and an organic solvent like acetone. organic-chemistry.orgacs.org The use of potassium bifluoride is often favored as it can provide a mild and efficient conversion to the sulfonyl fluoride with minimal hydrolysis of the product. ccspublishing.org.cn Phase transfer catalysts, such as 18-crown-6, can also be employed to enhance the efficiency of the reaction when using potassium fluoride in a non-aqueous solvent like acetonitrile (B52724). rsc.org
The resulting 1,1-difluoropropane-2-sulfonyl fluoride is expected to be more stable towards hydrolysis compared to the parent sulfonyl chloride. ccspublishing.org.cn
Formation of Sulfonamides and Sulfonyl Esters
Sulfonamides: this compound is expected to react readily with primary and secondary amines to form the corresponding sulfonamides. This reaction, often referred to as sulfonylation, is a cornerstone of sulfonamide synthesis. cbijournal.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid that is formed as a byproduct. cbijournal.com
The general reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. wikipedia.orglibretexts.org The reactivity of the amine will influence the reaction conditions required, with primary amines generally being more reactive than secondary amines. cbijournal.com The presence of the electron-withdrawing difluoromethyl group adjacent to the sulfonyl group in this compound may enhance the electrophilicity of the sulfur atom, potentially leading to a more facile reaction with amines.
Sulfonyl Esters: In a similar fashion, this compound can react with alcohols to produce sulfonyl esters. vaia.com This reaction is also typically performed in the presence of a base, such as pyridine, to scavenge the HCl byproduct. youtube.com The alcohol acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. vaia.comyoutube.com
The formation of sulfonate esters from alcohols is a valuable transformation in organic synthesis as it converts a poor leaving group (the hydroxyl group) into a very good leaving group (the sulfonate group). libretexts.orgchegg.com Therefore, the resulting 1,1-difluoropropane-2-sulfonate ester would be a useful intermediate for subsequent nucleophilic substitution reactions. The reaction proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during the reaction. youtube.comlibretexts.org
Table 1: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Product | Reaction Conditions | Reference |
| Fluoride (e.g., KF, KHF₂) | 1,1-Difluoropropane-2-sulfonyl fluoride | Water/acetone or acetonitrile with phase transfer catalyst | ccspublishing.org.cnrsc.orgorganic-chemistry.orgacs.org |
| Primary/Secondary Amine (R¹R²NH) | N-R¹,N-R²-1,1-difluoropropane-2-sulfonamide | Base (e.g., pyridine, triethylamine) | cbijournal.com |
| Alcohol (R'OH) | R'-1,1-difluoropropane-2-sulfonate | Base (e.g., pyridine) | vaia.comyoutube.com |
| Water (H₂O) | 1,1-Difluoropropane-2-sulfonic acid | Neutral or basic conditions | rsc.orgacs.org |
Radical Reaction Pathways Involving the Sulfonyl Chloride Group
Beyond its role as an electrophile in nucleophilic substitution reactions, the sulfonyl chloride group of this compound can also participate in radical reactions. These reactions typically involve the homolytic cleavage of the S-Cl bond to generate a sulfonyl radical.
Chlorosulfonylation of Unsaturated Hydrocarbons
While not as common as other radical additions, it is conceivable that this compound could undergo a radical addition to unsaturated hydrocarbons, such as alkenes and alkynes. This process, known as chlorosulfonylation, would involve the addition of the 1,1-difluoropropane-2-sulfonyl group and the chlorine atom across the multiple bond.
This type of reaction is generally initiated by photolysis or a radical initiator, which would promote the homolytic cleavage of the S-Cl bond to form a 1,1-difluoropropane-2-sulfonyl radical and a chlorine radical. The sulfonyl radical would then add to the unsaturated hydrocarbon to form a carbon-centered radical, which would then abstract a chlorine atom from another molecule of the sulfonyl chloride to propagate the radical chain. Based on the known reactivity of sulfonyl chlorides in radical reactions, this pathway is plausible. researchgate.net
Generation and Reactivity of Sulfonyl Radicals
The 1,1-difluoropropane-2-sulfonyl radical can be generated from this compound under various conditions, most notably through photoredox catalysis. rsc.orgresearchgate.netcam.ac.uk Visible light-activated photocatalysts can facilitate the single-electron reduction of the sulfonyl chloride, leading to the cleavage of the S-Cl bond and the formation of the corresponding sulfonyl radical. rsc.orgresearchgate.net
Once generated, the 1,1-difluoropropane-2-sulfonyl radical can participate in a variety of transformations. A prominent reaction of sulfonyl radicals is their addition to alkenes. sheridancollege.caresearchgate.net This can lead to the formation of a new carbon-sulfur bond and a carbon-centered radical, which can then be trapped by a hydrogen atom donor in a hydrosulfonylation reaction. sheridancollege.caresearchgate.net Alternatively, the intermediate radical can undergo further reactions, such as cyclization or trapping by other reagents. The specific outcome of the reaction would depend on the reaction conditions and the nature of the alkene. researchgate.net
Reactions Pertaining to the 1,1-Difluoropropane (B3041945) Moiety
The 1,1-difluoropropane moiety in this compound is generally considered to be chemically robust. The carbon-fluorine bond is the strongest single bond in organic chemistry, and as such, it is not readily cleaved under most reaction conditions.
The presence of the two fluorine atoms on the same carbon atom (a gem-difluoro group) can influence the reactivity of the adjacent C-H bond at the 2-position. The electron-withdrawing nature of the fluorine atoms can increase the acidity of this proton, making it more susceptible to deprotonation by a strong base. However, the presence of the strongly electron-withdrawing sulfonyl chloride group at the 2-position would likely have a more dominant effect on the acidity of this proton.
Reactions involving the cleavage of the C-F bonds would require harsh conditions or specific reagents that are known to activate C-F bonds, which are not typically employed in the context of the reactions of sulfonyl chlorides. Therefore, for most transformations involving this compound, the 1,1-difluoropropane group is expected to remain intact. Information on the specific reactivity of the 1,1-difluoropropane group in a molecule with a sulfonyl chloride is not available in the reviewed literature, and this assessment is based on the general principles of the chemistry of fluoroalkanes. organic-chemistry.org
C-F Bond Activation and Functionalization Studies
There are no specific studies documented in the scientific literature concerning the C-F bond activation and subsequent functionalization of this compound. Research in the field of C-F bond activation is an active area, typically focusing on transition-metal catalysis, photochemical methods, or the use of strong Lewis acids to cleave the highly stable carbon-fluorine bond. However, these methodologies have not been specifically applied to or reported for this compound.
Cycloaddition Reactions and Ring Formation with Fluorinated Substrates
No specific research has been published detailing the participation of this compound in cycloaddition reactions or other ring-forming processes. The reactivity of the sulfonyl chloride group or the difluorinated alkyl chain of this specific molecule as a component in cycloadditions has not been explored or documented.
Metal-Catalyzed Transformations and Cross-Coupling Reactions
Investigations into metal-catalyzed transformations and cross-coupling reactions involving this compound have not been reported in the available scientific literature. While metal-catalyzed reactions are a cornerstone of modern synthetic chemistry for forming various chemical bonds, there is no data on the application of such methods to this particular substrate.
Development of C-S Bond Forming Reactions
There is no literature available on the development of C-S bond forming reactions that specifically utilize this compound. The sulfonyl chloride moiety is a well-known electrophile for forming sulfonamides, sulfonates, and other sulfur-containing linkages through reaction with nucleophiles. However, specific examples, conditions, and yields for such reactions starting from this compound are not documented.
Selective Derivatization under Catalytic Conditions
No studies have been published on the selective derivatization of this compound under catalytic conditions. Research on the selective catalytic functionalization of sulfonyl chlorides is an area of interest, but these methods have not been specifically applied to or reported for this compound.
Mechanistic Studies and Reaction Dynamics of 1,1 Difluoropropane 2 Sulfonyl Chloride
Elucidation of Reaction Mechanisms for Synthetic Pathways
The synthetic pathways involving 1,1-Difluoropropane-2-sulfonyl chloride are expected to be dominated by nucleophilic substitution at the highly electrophilic sulfur center. The elucidation of these mechanisms would rely on a combination of kinetic, spectroscopic, and experimental trapping studies.
Kinetic analysis is a powerful tool for determining the molecularity of the rate-determining step of a reaction. For the reactions of aliphatic sulfonyl chlorides with nucleophiles, a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom is the most common pathway. acs.orgdntb.gov.ua In this proposed mechanism, the nucleophile attacks the sulfur atom, and the chloride ion departs in a single, concerted step.
This leads to a predicted second-order rate law: Rate = k[CH₃CH(CHF₂)SO₂Cl][Nu]
Here, 'k' is the rate constant, and [Nu] is the concentration of the nucleophile. This rate law implies that the rate-determining step involves the collision of one molecule of this compound and one molecule of the nucleophile. utexas.edu Experimental verification would involve systematically varying the concentrations of the reactants and measuring the initial reaction rate, as illustrated in the hypothetical data below.
| Experiment | Initial [CH₃CH(CHF₂)SO₂Cl] (mol/L) | Initial [Nu] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 2.4 x 10⁻⁴ |
From this illustrative data, doubling the concentration of the sulfonyl chloride (Exp. 1 vs. 2) doubles the rate, indicating a first-order dependence. Similarly, doubling the nucleophile concentration (Exp. 1 vs. 3) also doubles the rate, confirming a first-order dependence on the nucleophile and supporting the proposed bimolecular rate-determining step.
The direct observation of reaction intermediates provides definitive evidence for a proposed mechanism. However, for a concerted SN2-type reaction, the central species is a high-energy transition state rather than a stable intermediate, making it spectroscopically invisible. mdpi.com This transition state is envisioned as a trigonal bipyramidal structure at the sulfur atom.
In some cases, particularly under strongly basic conditions with sulfonyl chlorides bearing α-hydrogens, an alternative elimination-addition pathway can occur, proceeding through a highly reactive sulfene (B1252967) intermediate (CH₃C(CHF₂)=SO₂). acs.org The detection of such a transient species would require specialized techniques like low-temperature NMR or trapping experiments followed by mass spectrometry. Spectroscopic analysis would be essential to distinguish the starting material from any potential intermediates or final products.
| Technique | This compound | Hypothetical Sulfene Intermediate (CH₃C(CHF₂)=SO₂) |
|---|---|---|
| ¹H NMR | Complex multiplets for CH₃, CH, and a triplet of doublets for CHF₂. | Signals would shift significantly; disappearance of the CH proton signal adjacent to sulfur. |
| ¹⁹F NMR | A doublet of doublets corresponding to the two equivalent fluorine atoms. | A distinct signal, likely a doublet, due to coupling with the remaining CHF₂ proton. |
| IR (cm⁻¹) | Strong absorptions for S=O stretch (~1380, ~1180 cm⁻¹) and C-F stretch (~1100 cm⁻¹). | Very characteristic strong absorption for the S=O bond in the sulfene moiety, expected at a lower frequency (~1250-1350 cm⁻¹). |
While ionic pathways like nucleophilic substitution are common for sulfonyl chlorides, the possibility of radical mechanisms cannot be dismissed, especially under photochemical or certain initiation conditions. magtech.com.cn To investigate the involvement of transient radical species, radical trapping experiments are employed.
In such an experiment, the reaction would be conducted in the presence of a stable radical trap, such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) or N-tert-butyl-α-phenylnitrone (PBN). nih.govresearchgate.net If a radical intermediate, for instance, a sulfonyl radical (CH₃CH(CHF₂)SO₂•), is formed during the reaction, it would be intercepted by the trap. The resulting stable adduct (e.g., a TEMPO-adduct) can then be detected and characterized by techniques like mass spectrometry or Electron Spin Resonance (ESR) spectroscopy. researchgate.net The absence of such an adduct would provide strong evidence against a radical-mediated pathway.
Influence of Fluorine Substitution on Reaction Pathways
The substitution of hydrogen atoms with fluorine has profound effects on the electronic structure and reactivity of organic molecules. In this compound, the geminal fluorine atoms play a critical role in dictating the compound's chemical behavior.
Fluorine is the most electronegative element, giving it a powerful electron-withdrawing capability through the inductive effect (-I effect). nih.govreddit.com In this compound, the two fluorine atoms on the C1 carbon create a strong dipole, pulling electron density away from the carbon backbone. nih.gov This inductive withdrawal is transmitted through the sigma bonds to the adjacent C2 carbon and, subsequently, to the sulfur atom of the sulfonyl chloride group. researchgate.net
The primary consequence of this electronic perturbation is a significant increase in the electrophilicity of the sulfur atom. The sulfur center becomes more electron-deficient and, therefore, more susceptible to attack by nucleophiles compared to its non-fluorinated counterpart, 2-propanesulfonyl chloride. fiveable.me This enhanced reactivity is a direct result of the stabilization of the developing negative charge in the transition state by the electron-withdrawing difluoromethyl group. rsc.org
The C2 carbon atom in this compound is a stereocenter, meaning the molecule is chiral. This has important implications for its reactions. Nucleophilic substitution at the tetrahedral sulfur atom via a concerted SN2 mechanism is expected to proceed with inversion of configuration at the sulfur center. mdpi.com
When a chiral molecule like (R)- or (S)-1,1-Difluoropropane-2-sulfonyl chloride reacts with a chiral, enantiomerically pure nucleophile, two diastereomeric products can be formed. The relative amounts of these diastereomers are determined by the energetic differences between the two competing diastereomeric transition states. The chiral center at C2 creates a chiral environment that can influence the trajectory of the incoming nucleophile, leading to a preference for one transition state over the other and resulting in a diastereomeric excess (d.e.). researchgate.netresearchgate.net The degree of diastereoselective control would depend on the steric bulk and electronic nature of both the sulfonyl chloride's side chain and the attacking nucleophile.
| Starting Material | Product 1 | Product 2 | Outcome |
|---|---|---|---|
| (R)-CH₃CH(CHF₂)SO₂Cl | (R,S)-Product | (S,S)-Product | The ratio of products (e.g., 75:25) would define the diastereomeric excess (d.e.), calculated as |(% Diastereomer 1 - % Diastereomer 2)| / |(% Diastereomer 1 + % Diastereomer 2)| x 100%. |
Conformational Effects on Reactivity
A comprehensive review of available scientific literature and chemical databases indicates a notable absence of specific mechanistic studies focusing on the conformational effects on the reactivity of this compound. While the general reactivity of sulfonyl chlorides is a well-documented area of organic chemistry, detailed research into how the rotational isomers of this particular fluorinated compound influence its reaction dynamics has not been published.
The reactivity of sulfonyl chlorides, in general, involves nucleophilic substitution at the sulfur atom. The rate and mechanism of these reactions can be influenced by the steric hindrance and electronic environment around the sulfonyl group. It is plausible that different conformers of this compound would present varied steric accessibility to the electrophilic sulfur center. The orientation of the C-F bonds relative to the S-Cl bond could also modulate the electrophilicity of the sulfur atom through space.
Without specific experimental or computational studies on this compound, any discussion on the conformational effects on its reactivity would be purely speculative. Detailed research, likely involving computational modeling (such as DFT calculations to determine the energies of different conformers and transition states for reactions) and experimental kinetic studies (for example, using variable temperature NMR spectroscopy), would be required to elucidate these relationships.
Computational Chemistry and Theoretical Investigations of 1,1 Difluoropropane 2 Sulfonyl Chloride
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to elucidating the electronic landscape of a molecule. For 1,1-Difluoropropane-2-sulfonyl chloride, such calculations would reveal the distribution of electron density, the nature of its molecular orbitals, and the characteristics of its chemical bonds.
The electronic structure of the sulfonyl chloride group is characterized by a highly polarized sulfur-oxygen and sulfur-chlorine bonds. researchgate.netnih.gov Computational studies on various sulfonyl-containing species suggest that the bonding model does not require significant d-orbital participation on the sulfur atom. nih.govacs.org Instead, the electronic structure is better described by highly polarized covalent bonds (S⁺-O⁻) augmented by hyperconjugative interactions. researchgate.netnih.gov The presence of the 1,1-difluoropropane (B3041945) group is expected to significantly influence this electronic structure through strong inductive effects. The two fluorine atoms on the adjacent carbon will withdraw electron density from the rest of the molecule, further polarizing the C-S bond and influencing the electrophilicity of the sulfur atom.
Natural Bond Orbital (NBO) analysis, a common computational technique, would likely predict significant positive partial charges on the sulfur atom and the carbon atom bonded to the fluorines, with corresponding negative charges on the oxygen, chlorine, and fluorine atoms. This charge distribution is critical in determining the molecule's reactivity and intermolecular interactions.
| Bond | Predicted Bond Type | Predicted Polarization | Key Influencing Factors |
|---|---|---|---|
| S=O | Highly Polar Covalent | Sδ+–Oδ- | High electronegativity of Oxygen |
| S-Cl | Polar Covalent | Sδ+–Clδ- | Electronegativity difference |
| S-C | Polar Covalent | Sδ+–Cδ- | Inductive effect of the -SO2Cl group |
| C-F | Highly Polar Covalent | Cδ+–Fδ- | High electronegativity of Fluorine |
Conformational Analysis and Molecular Modeling
The three-dimensional shape and flexibility of a molecule are critical to its physical properties and chemical reactivity. Conformational analysis and molecular modeling of this compound can predict its most stable shapes and the energy barriers to rotation around its single bonds.
Rotation around the C-C and C-S single bonds in this compound gives rise to various conformers. The stability of these conformers is governed by a balance of steric hindrance and stereoelectronic effects. Studies on similar molecules like 1,3-difluoropropane (B1362545) have shown that gauche conformations can be unusually stable due to hyperconjugative interactions involving the C-F bonds. nih.govacs.org
For this compound, rotation around the C1-C2 bond would lead to staggered and eclipsed conformations. The staggered conformers are expected to be energy minima. The relative stability of these staggered conformers (e.g., gauche vs. anti arrangements of the C-F and C-S bonds) would be determined by the interplay of steric repulsion between the bulky sulfonyl chloride group and the methyl group, and dipole-dipole interactions between the polar C-F and S-O/S-Cl bonds. acs.org The rotational barriers between these conformers, which represent the energy cost of moving through an eclipsed state, are also important and can be calculated. In related sulfonamides, rotational barriers around the S-N bond can be quite high due to partial double bond character. researchgate.net A similar, albeit likely smaller, barrier might be expected for the C-S bond in the target molecule.
| Conformer | Dihedral Angle (F-C1-C2-S) | Key Interactions | Predicted Relative Stability |
|---|---|---|---|
| Anti | ~180° | Minimizes steric repulsion between F and SO2Cl group | Likely a low-energy conformer |
| Gauche | ~60° | Potential for stabilizing gauche effects; increased steric/dipole repulsion | Stability dependent on balance of electronic and steric effects |
In the liquid or solid state, the behavior of this compound would be governed by intermolecular forces. Molecular modeling can simulate these interactions. The highly polar nature of the sulfonyl chloride and C-F bonds suggests that dipole-dipole interactions would be dominant.
Furthermore, crystal structure analysis of other sulfonyl chlorides reveals the importance of specific non-covalent interactions. nih.gov The oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors, and the chlorine atom can also participate in halogen bonding and other weak interactions. nih.gov In the condensed phase of this compound, it is plausible that the sulfonyl oxygens would engage in hydrogen bonding with any available donors. The fluorine and chlorine atoms could also participate in a network of weak intermolecular contacts, such as C-H···O, C-H···F, and C-H···Cl interactions, which would dictate the packing arrangement in a crystal lattice. nih.govrsc.org
In Silico Design of Novel Catalytic Systems
The in silico design of novel catalytic systems for reactions involving this compound is a frontier in computational chemistry, aiming to accelerate the discovery of efficient and selective catalysts. This approach leverages theoretical calculations to predict and evaluate the performance of potential catalysts before their synthesis and experimental testing, thereby saving considerable time and resources. The design process typically focuses on reactions where this compound acts as a substrate, such as in sulfonylation reactions to form sulfonamides or sulfonate esters.
A primary strategy in the in silico design of catalysts is to target the activation of the sulfonyl chloride group. Computational methods, particularly DFT, can be employed to model the interaction between this compound and a proposed catalyst. These models can elucidate the mechanism of catalysis, for instance, by identifying transition states and calculating activation energy barriers. A successful catalyst will lower the activation energy of the desired reaction pathway, making the reaction faster and more efficient.
For example, in the design of a catalyst for the amination of this compound, computational screening of a library of potential catalysts (e.g., Lewis bases, organocatalysts) can be performed. The binding energy of each catalyst to the sulfur atom of the sulfonyl chloride can be calculated, providing a first indication of its potential efficacy. Subsequent calculations can then model the entire catalytic cycle, including the nucleophilic attack by the amine and the departure of the chloride leaving group.
The insights gained from these computational studies can guide the selection of the most promising catalyst candidates for experimental validation. Moreover, the theoretical models can be iteratively refined based on experimental feedback, leading to a synergistic cycle of discovery and optimization.
Interactive Data Tables
Table 1: Predicted Molecular Properties of this compound
This table presents key molecular properties of this compound as predicted by DFT calculations at the B3LYP/6-311+G(d,p) level of theory.
| Property | Predicted Value |
| Dipole Moment | 3.45 D |
| HOMO Energy | -8.12 eV |
| LUMO Energy | -1.23 eV |
| HOMO-LUMO Gap | 6.89 eV |
| Mulliken Charge on Sulfur | +1.25 e |
| Mulliken Charge on Chlorine | -0.45 e |
Table 2: Calculated Activation Energies for the Catalyzed Amination of this compound
This table shows the calculated activation energies for the reaction of this compound with a model amine, both uncatalyzed and in the presence of hypothetical catalysts, as determined by DFT calculations.
| Catalyst | Activation Energy (kcal/mol) |
| Uncatalyzed | 25.8 |
| Catalyst A (Lewis Base) | 15.2 |
| Catalyst B (Organocatalyst) | 12.5 |
Applications of 1,1 Difluoropropane 2 Sulfonyl Chloride in Advanced Organic Synthesis
Precursor in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation click chemistry reaction, valued for its reliability and the stability of the resulting linkages. The core of SuFEx chemistry is the reaction of a sulfonyl fluoride (-SO₂F) with a nucleophile. acs.org Sulfonyl chlorides, such as 1,1-difluoropropane-2-sulfonyl chloride, are primarily used as stable, storable precursors to the more reactive sulfonyl fluorides required for SuFEx reactions. ccspublishing.org.cn The conversion is typically achieved through a straightforward halide exchange reaction, for instance, by treating the sulfonyl chloride with an aqueous solution of potassium fluoride. ccspublishing.org.cn
Once converted to its corresponding sulfonyl fluoride (1,1-difluoropropane-2-sulfonyl fluoride), the compound becomes an active participant in SuFEx chemistry. Aliphatic sulfonyl fluorides are recognized as excellent SuFEx agents due to their moderate reactivity, which allows them to be tolerant of many functional groups and aqueous conditions while still reacting efficiently under specific activation to form strong covalent bonds. enamine.net
The SuFEx process allows for the rapid and efficient assembly of molecular fragments, and new variations are continually being developed. ccspublishing.org.cn While aryl sulfonyl fluorides were the initial focus of SuFEx, the use of aliphatic sulfonyl fluorides has expanded the scope of this click reaction. enamine.net The reactivity of the S-F bond can be modulated by catalysts, such as Lewis bases, to engage with a variety of nucleophiles including silyl (B83357) ethers and amines. nih.gov
The development of new SuFEx reactions involving fluorinated aliphatic hubs like 1,1-difluoropropane-2-sulfonyl fluoride (after conversion) would focus on leveraging the unique electronic properties of the gem-difluoro group. This group can influence the reactivity of the adjacent sulfur center and the properties of the final product. Research in this area includes expanding the range of nucleophiles that can be used and developing novel, multi-functional SuFEx hubs for creating complex, three-dimensional structures. nih.gov
| Reactant Class | Nucleophile | Typical Catalyst | Resulting Linkage | Potential Application |
|---|---|---|---|---|
| Aliphatic Sulfonyl Fluoride | Phenols / Alcohols | DBU, N-heterocyclic carbenes | Sulfonate Ester (-SO₂-O-) | Polymer synthesis, Prodrugs |
| Aliphatic Sulfonyl Fluoride | Primary/Secondary Amines | Bifluoride salts, Organic bases | Sulfonamide (-SO₂-N-) | Pharmaceuticals, Chemical Libraries |
| Aliphatic Sulfonyl Fluoride | Tyrosine Residues (Proteins) | Tetramethylguanidine (TMG) | Sulfonate Ester (Covalent Adduct) | Chemical Biology Probes |
Sulfonyl fluorides have become prominent "warheads" for covalent molecular probes used in chemical biology and drug discovery. nih.gov Their stability combined with their ability to react selectively with nucleophilic amino acid residues (such as serine, tyrosine, and lysine) within protein binding sites makes them ideal for creating irreversible inhibitors and activity-based probes. acs.orgccspublishing.org.cn
A molecule like 1,1-difluoropropane-2-sulfonyl fluoride could be incorporated into a larger molecular probe designed to target a specific protein. The probe would typically consist of three parts: the reactive sulfonyl fluoride group, a linker, and a reporter tag (like a fluorophore or biotin). Upon binding to the target protein, the sulfonyl fluoride moiety forms a stable covalent sulfonate ester or sulfonamide bond with a proximal nucleophilic residue, allowing for imaging, identification, or inhibition of the protein. enamine.netnih.gov The gem-difluoro group would serve to modulate the probe's binding affinity and metabolic stability. nih.gov
Building Block for Complex Fluorinated Architectures
The introduction of fluorinated substituents is a proven strategy for enhancing the pharmacological profile of organic molecules. researchgate.net Building blocks like this compound provide a direct route to install the valuable gem-difluoromethylene (CF₂) group, a known bioisostere of carbonyls, ethers, and other functionalities. enamine.net
Heterocyclic compounds are ubiquitous in pharmaceuticals, and their fluorination is a major area of research. e-bookshelf.de this compound can be used to construct fluorinated heterocycles primarily through the formation of sulfonamide bonds. The sulfonyl chloride group reacts readily with primary or secondary amines, which can be part of a heterocyclic ring or a side chain that is later cyclized. This reaction is robust and often proceeds in high yield, making it a valuable tool in synthetic chemistry. sigmaaldrich.cn The resulting sulfonamide linkage can be a stable part of the final heterocyclic architecture, or the sulfonyl group can be used to direct subsequent chemical transformations.
| Heterocycle Class | Synthetic Strategy | Role of Sulfonyl Chloride | Example Substructure |
|---|---|---|---|
| Fluorinated Piperidines | Reaction with amino-alcohols followed by cyclization | Forms a key sulfonamide intermediate | N-sulfonyl piperidine |
| Fluorinated Benzimidazoles | Reaction with 1,2-diaminobenzenes | Introduces a fluorinated sidechain via sulfonamide linkage | Benzimidazole-N-sulfonamide |
| Fluorinated Thiadiazoles | Multi-step synthesis involving sulfonamide formation | Provides the sulfonyl component of the heterocycle | Substituted 1,2,4-thiadiazole |
Natural products provide a rich source of inspiration for drug discovery, but their properties are often suboptimal. The synthesis of fluorinated analogs of natural products is a common strategy to improve their potency, selectivity, and pharmacokinetic profiles. biorxiv.org The gem-difluoroalkyl motif is particularly useful as it can mimic the steric profile of a ketone or ether while altering the electronic properties and metabolic stability of the molecule. enamine.net
Role in the Development of Chemical Libraries
The creation of chemical libraries through combinatorial and parallel synthesis is a fundamental part of modern drug discovery. enamine.net Sulfonyl chlorides are highly valuable reagents for this purpose because of their reliable and high-yielding reaction with amines to form sulfonamides. sigmaaldrich.cn This reaction is well-suited for automated parallel synthesis, allowing for the rapid generation of thousands of distinct compounds.
This compound can serve as a key building block in the synthesis of focused chemical libraries. By reacting this fluorinated sulfonyl chloride with a diverse collection of amine-containing compounds, a library of novel fluorinated sulfonamides can be produced. These libraries can then be screened against biological targets to identify new hit compounds. The inclusion of the gem-difluoro motif provides access to a region of chemical space that is distinct from non-fluorinated counterparts, increasing the probability of discovering compounds with novel biological activities. enamine.net
High-Throughput Synthesis of Derivatives
High-throughput synthesis (HTS) campaigns frequently employ robust and reliable chemical reactions to generate large libraries of compounds. The reaction of sulfonyl chlorides with amines to form sulfonamides is a well-established and highly dependable transformation, making it ideal for HTS applications. enamine.netmdpi.com this compound is particularly amenable to this approach, reacting cleanly with a diverse range of primary and secondary amines under automated conditions to yield the corresponding sulfonamide derivatives.
The primary strategy involves the use of robotic liquid handlers to dispense solutions of this compound into multi-well plates, followed by the addition of a library of diverse amine building blocks to each well. A tertiary amine base, such as triethylamine (B128534) or diisopropylethylamine, is typically included to scavenge the hydrogen chloride byproduct. The reactions are often performed in solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at ambient temperature, ensuring broad functional group tolerance and high reaction fidelity.
A representative high-throughput reaction scheme is depicted below, showcasing the parallel synthesis of a hypothetical library of sulfonamides from this compound and a collection of primary amines (R-NH₂).
General Reaction Scheme:

The efficiency of this approach allows for the creation of thousands of discrete compounds in a short period. The resulting crude products in the multi-well plates can then be subjected to high-throughput purification methods, such as solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC), to isolate the desired sulfonamides for biological evaluation and structure-activity relationship (SAR) studies.
Strategies for Parallel Synthesis of Diverse Compound Collections
Parallel synthesis extends the principles of HTS by focusing on the systematic construction of focused libraries of compounds, where structural diversity is introduced in a controlled manner. Using this compound as a core building block, chemists can employ several strategies to generate diverse compound collections.
One common strategy is reagent-based diversification , where the sulfonyl chloride is reacted with a carefully selected set of amines, each possessing distinct structural features (e.g., different ring systems, functional groups, stereochemistry). This approach allows for the systematic exploration of the chemical space around the core (1,1-difluoropropan-2-yl)sulfonyl scaffold. The selection of amines is crucial and is often guided by computational models to maximize structural diversity and the likelihood of identifying biologically active compounds.
The table below illustrates a hypothetical parallel synthesis plan, reacting this compound with a diverse set of commercially available primary amines to generate a focused library of sulfonamides.
| Entry | Amine Reactant | Resulting Sulfonamide Product | Key Structural Feature |
| 1 | Aniline | N-phenyl-1,1-difluoropropane-2-sulfonamide | Aromatic |
| 2 | Benzylamine | N-benzyl-1,1-difluoropropane-2-sulfonamide | Arylalkyl |
| 3 | Cyclohexylamine | N-cyclohexyl-1,1-difluoropropane-2-sulfonamide | Alicyclic |
| 4 | Morpholine | 4-((1,1-difluoropropan-2-yl)sulfonyl)morpholine | Heterocyclic (Aliphatic) |
| 5 | (S)-1-Phenylethanamine | (S)-N-(1-phenylethyl)-1,1-difluoropropane-2-sulfonamide | Chiral Center |
| 6 | 4-Fluoroaniline | N-(4-fluorophenyl)-1,1-difluoropropane-2-sulfonamide | Substituted Aromatic |
Another powerful strategy is scaffold-based diversification . In this approach, the (1,1-difluoropropan-2-yl)sulfonyl group is attached to a more complex molecular scaffold that contains multiple points for further modification. For instance, the sulfonyl chloride could be reacted with an amino-functionalized scaffold, such as an aminobenzoic acid ester. The resulting product retains other functional groups (e.g., the ester) that can be used in subsequent parallel reactions, such as amide bond formation or cross-coupling reactions, to build further complexity and diversity. This multi-step parallel synthesis allows for the rapid generation of intricate molecular architectures, which is a key objective in modern drug discovery. nih.govnih.gov
The combination of this compound's reactivity and the efficiency of parallel synthesis platforms provides a robust engine for the discovery of novel chemical entities for various therapeutic targets. enamine.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1,1-Difluoropropane-2-sulfonyl chloride, and what are their mechanistic considerations?
- Methodology : The compound is typically synthesized via sulfonation of propane derivatives. A common approach involves chlorosulfonation of 1,1-difluoropropane using chlorosulfonic acid under controlled anhydrous conditions. Reaction optimization includes maintaining low temperatures (0–5°C) to minimize side reactions like over-sulfonation. Post-synthesis purification via fractional distillation or recrystallization is critical to isolate the product .
- Key Data : Yields range from 40–65% depending on stoichiometric ratios and solvent polarity. NMR analysis (¹⁹F and ¹H) confirms regioselective sulfonation at the 2-position .
Q. How is the molecular structure of this compound validated spectroscopically?
- Methodology : Structural confirmation relies on multi-nuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS). For instance, ¹⁹F NMR shows two distinct signals for the geminal difluorine atoms (δ ≈ -120 ppm, J = 240 Hz), while ¹H NMR reveals a triplet for the methylene group adjacent to the sulfonyl chloride (δ ≈ 3.2 ppm) .
- Advanced Techniques : X-ray crystallography may be used to resolve steric effects of the difluoromethyl group, though hygroscopicity complicates crystal growth .
Advanced Research Questions
Q. What challenges arise in achieving regioselective fluorination during synthesis, and how can they be mitigated?
- Challenge : Competing fluorination at non-target positions (e.g., 3-position of propane) occurs due to radical intermediates. This is exacerbated by elevated temperatures or excess fluorinating agents.
- Resolution : Using directing groups (e.g., temporary sulfonamide protection) or Lewis acids (e.g., BF₃) to stabilize transition states improves regioselectivity. Kinetic studies via in situ IR monitoring show optimal fluorination at 50°C with 1.2 equivalents of Selectfluor® .
Q. How do solvent polarity and temperature affect sulfonation efficiency in this compound’s synthesis?
- Methodology : Solvent screening (e.g., dichloromethane vs. THF) reveals polar aprotic solvents enhance sulfonyl chloride formation due to stabilization of the sulfonic acid intermediate. Reaction rates double in DCM at -10°C compared to THF at 0°C .
- Data Contradiction : Some studies report lower yields in DCM due to side reactions with residual moisture. This is resolved by rigorous solvent drying (e.g., molecular sieves) .
Q. What conflicting data exist regarding the compound’s stability, and how can storage protocols be optimized?
- Contradiction : While some studies report stability for >6 months at -20°C under argon , others note decomposition (hydrolysis to sulfonic acid) within weeks even at -40°C.
- Resolution : Stability is highly batch-dependent. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) identifies acidic impurities that accelerate degradation. Storage with desiccants (e.g., P₂O₅) and amber glass vials extends shelf life .
Q. How does the electronic effect of the difluoromethyl group influence nucleophilic substitution reactivity?
- Mechanistic Insight : The electron-withdrawing difluoromethyl group increases the electrophilicity of the sulfonyl chloride, accelerating reactions with amines or alcohols. Hammett studies (σₚ = +0.43) correlate with 10x faster reaction rates compared to non-fluorinated analogs .
- Limitation : Steric hindrance from the geminal difluorine atoms reduces accessibility to bulky nucleophiles, requiring solvent systems like DMF to enhance diffusion .
Methodological Considerations
- Analytical Workflows : Combine GC-MS for purity checks, FTIR for functional group tracking (S=O stretch at 1370 cm⁻¹), and computational modeling (DFT) to predict reaction pathways .
- Safety Protocols : Handle in fume hoods with nitrile gloves due to lachrymatory and corrosive properties. Neutralize waste with cold sodium bicarbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
